Cas no 1041583-35-0 (4-(difluoromethanesulfonamido)-2-methoxybenzene-1-sulfonyl chloride)

1041583-35-0 structure
상품 이름:4-(difluoromethanesulfonamido)-2-methoxybenzene-1-sulfonyl chloride
CAS 번호:1041583-35-0
MF:C8H8ClF2NO5S2
메가와트:335.732625961304
CID:4569283
4-(difluoromethanesulfonamido)-2-methoxybenzene-1-sulfonyl chloride 화학적 및 물리적 성질
이름 및 식별자
-
- Benzenesulfonyl chloride, 4-[[(difluoromethyl)sulfonyl]amino]-2-methoxy-
- 4-difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride
- 4-(difluoromethanesulfonamido)-2-methoxybenzene-1-sulfonyl chloride
-
- 인치: 1S/C8H8ClF2NO5S2/c1-17-6-4-5(12-19(15,16)8(10)11)2-3-7(6)18(9,13)14/h2-4,8,12H,1H3
- InChIKey: JRTZOQQUEFQTNB-UHFFFAOYSA-N
- 미소: C1(S(Cl)(=O)=O)=CC=C(NS(C(F)F)(=O)=O)C=C1OC
4-(difluoromethanesulfonamido)-2-methoxybenzene-1-sulfonyl chloride 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120665-10.0g |
4-(difluoromethanesulfonamido)-2-methoxybenzene-1-sulfonyl chloride |
1041583-35-0 | 95% | 10.0g |
$3807.0 | 2023-02-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295414-100mg |
4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride |
1041583-35-0 | 95% | 100mg |
¥6609 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295414-50mg |
4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride |
1041583-35-0 | 95% | 50mg |
¥4791 | 2023-04-17 | |
Enamine | EN300-120665-0.5g |
4-(difluoromethanesulfonamido)-2-methoxybenzene-1-sulfonyl chloride |
1041583-35-0 | 95% | 0.5g |
$691.0 | 2023-11-13 | |
Enamine | EN300-120665-0.05g |
4-(difluoromethanesulfonamido)-2-methoxybenzene-1-sulfonyl chloride |
1041583-35-0 | 95% | 0.05g |
$205.0 | 2023-11-13 | |
Enamine | EN300-120665-0.25g |
4-(difluoromethanesulfonamido)-2-methoxybenzene-1-sulfonyl chloride |
1041583-35-0 | 95% | 0.25g |
$438.0 | 2023-11-13 | |
Enamine | EN300-120665-10g |
4-(difluoromethanesulfonamido)-2-methoxybenzene-1-sulfonyl chloride |
1041583-35-0 | 95% | 10g |
$3807.0 | 2023-11-13 | |
Enamine | EN300-120665-5g |
4-(difluoromethanesulfonamido)-2-methoxybenzene-1-sulfonyl chloride |
1041583-35-0 | 95% | 5g |
$2566.0 | 2023-11-13 | |
Enamine | EN300-120665-250mg |
4-(difluoromethanesulfonamido)-2-methoxybenzene-1-sulfonyl chloride |
1041583-35-0 | 95.0% | 250mg |
$438.0 | 2023-10-03 | |
A2B Chem LLC | AV50211-100mg |
4-difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride |
1041583-35-0 | 95% | 100mg |
$358.00 | 2024-04-20 |
4-(difluoromethanesulfonamido)-2-methoxybenzene-1-sulfonyl chloride 관련 문헌
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
1041583-35-0 (4-(difluoromethanesulfonamido)-2-methoxybenzene-1-sulfonyl chloride) 관련 제품
- 2171467-71-1(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}pent-4-ynoic acid)
- 1249929-29-0(ethyl 2-(cyclopropylamino)-3-(1H-imidazol-1-yl)propanoate)
- 2227883-86-3((3R)-3-(2,3-dimethoxyphenyl)-3-hydroxypropanoic acid)
- 892758-11-1(3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one)
- 2648928-90-7((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acid)
- 401792-84-5(Methyl 5-(bromomethyl)-6-methoxy-2-pyridinecarboxylate)
- 2438203-51-9(Barzolvolimab)
- 1213209-04-1(methyl (3S)-3-amino-3-(5-methylthiophen-3-yl)propanoate)
- 2378261-81-3(THP-PEG4-Pyrrolidine(N-Me)-CH2OH)
- 1119531-20-2(2-(3,4-dimethoxyphenyl)-1H-Imidazole)
추천 공급업체
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
골드 회원
중국 공급자
대량

Taian Jiayue Biochemical Co., Ltd
골드 회원
중국 공급자
대량

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

atkchemica
골드 회원
중국 공급자
시약
